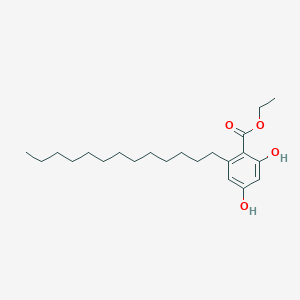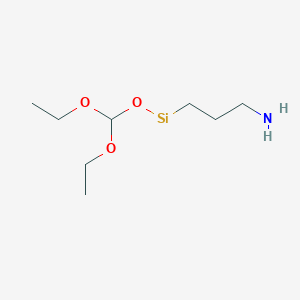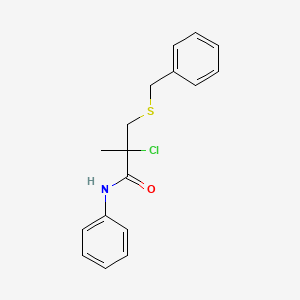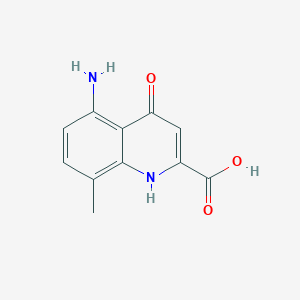![molecular formula C21H17ClO B14594161 4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol CAS No. 61078-43-1](/img/structure/B14594161.png)
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol is an organic compound that belongs to the class of phenols It features a cyclopropyl group substituted with a 4-chlorophenyl and a phenyl group, attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like diazomethane or a similar carbene source. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring.
Another approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: A simpler phenol derivative with a single chlorine substituent.
4-Chlorocresol: A phenol derivative with a chlorine and a methyl group.
Phenylcyclopropane: A compound with a cyclopropyl group attached to a phenyl ring.
Uniqueness
4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol is unique due to its combination of a cyclopropyl group with both a 4-chlorophenyl and a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61078-43-1 |
|---|---|
Molecular Formula |
C21H17ClO |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)-3-phenylcyclopropyl]phenol |
InChI |
InChI=1S/C21H17ClO/c22-17-10-6-15(7-11-17)20-19(14-4-2-1-3-5-14)21(20)16-8-12-18(23)13-9-16/h1-13,19-21,23H |
InChI Key |
YKXKQKXWJFKHBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)

![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)



![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)



![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)

